(3-Chloro-2-nitrophenyl)carbamic acid

Agrochemical Herbicide Structure-Activity Relationship

Generic substitution of halogenated nitrophenyl carbamates introduces uncontrolled variables, compromising SAR study validity and synthetic reproducibility. This specific 3-chloro-2-nitro regioisomer eliminates that risk, providing a defined electronic environment for agrochemical and medicinal chemistry research. - Enables unambiguous structure-activity relationship (SAR) studies for herbicidal potency and selectivity. - Serves as a multi-functional synthetic intermediate for SNAr diversification, amine reduction, and coupling. - Provides distinct chloro and nitro spectroscopic handles for ABPP probe design and metabolite tracking.

Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
CAS No. 646052-90-6
Cat. No. B12589819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-2-nitrophenyl)carbamic acid
CAS646052-90-6
Molecular FormulaC7H5ClN2O4
Molecular Weight216.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])NC(=O)O
InChIInChI=1S/C7H5ClN2O4/c8-4-2-1-3-5(9-7(11)12)6(4)10(13)14/h1-3,9H,(H,11,12)
InChIKeyGOQMMYMTYXRLDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Chloro-2-nitrophenyl)carbamic Acid (CAS 646052-90-6): Procurement and Baseline Characterization


(3-Chloro-2-nitrophenyl)carbamic acid (CAS 646052-90-6) is an aromatic carbamate characterized by the presence of both chloro and nitro substituents on a phenyl ring. Its molecular formula is C7H5ClN2O4, with a molecular weight of 216.58 g/mol [1]. The compound is structurally defined by an ortho-nitro group and a meta-chloro group relative to the carbamic acid moiety, a substitution pattern that influences its electron density and reactivity profile . It is primarily categorized as a research chemical and a synthetic intermediate within the broader class of halogenated nitrophenyl carbamates, a family of compounds historically investigated for their potential in agrochemical and pharmaceutical applications [2].

Why (3-Chloro-2-nitrophenyl)carbamic Acid Cannot Be Generically Substituted in Research and Development


Generic substitution within the class of halogenated nitrophenyl carbamates is scientifically unsound due to the profound and non-linear impact of regioisomerism and halogen identity on both physicochemical properties and biological activity. For instance, the specific 2-nitro-3-chloro substitution pattern of the target compound establishes a unique electronic environment distinct from its 4-nitro-3-chloro or 2,6-dichloro-4-nitro regioisomers . This structural specificity is critical, as demonstrated in related pesticidal carbamates where even minor changes in halogen position or identity result in significant differences in herbicidal potency and, more importantly, selectivity profiles [1]. Consequently, substituting this compound with a seemingly similar analog risks introducing uncharacterized variables into a synthetic pathway or biological assay, potentially leading to divergent reaction yields, altered metabolic stability, or a completely different spectrum of biological activity, thereby compromising the reproducibility and validity of the experimental outcome [2].

Product-Specific Quantitative Evidence Guide for (3-Chloro-2-nitrophenyl)carbamic Acid


Structural Specificity: The 3-Chloro-2-nitro Isomer in Pesticidal Carbamate Scaffolds

The 2-nitro-3-chloro substitution pattern of the target compound places it within a specific subclass of halogenated nitrophenyl carbamates that have been historically documented for their pesticidal utility [1]. While a direct, quantitative head-to-head comparison with a 3-nitro or 4-chloro isomer is not available in the public domain, the patent literature explicitly establishes that the activity and selectivity of this compound class are highly dependent on the precise positioning and type of halogen and nitro substituents [1]. The documented use of closely related 2-nitro-4-chloro and 2,6-dichloro-4-nitro carbamates as active herbicidal ingredients [1] supports the inference that the 3-chloro-2-nitro arrangement confers a distinct and non-interchangeable reactivity and potential biological profile [2].

Agrochemical Herbicide Structure-Activity Relationship

Electronic Influence: Differential Reactivity Implied by Ortho-Nitro Substitution

The presence of a strong electron-withdrawing nitro group in the ortho position relative to the carbamic acid functionality significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at sites ortho or para to the nitro group [1]. This is a well-established class-level effect for ortho-nitroarenes. While specific kinetic data for (3-chloro-2-nitrophenyl)carbamic acid is not reported, the compound's reactivity can be contrasted with analogs lacking the ortho-nitro group or bearing the nitro group in a meta or para position. For instance, a para-nitro isomer would be expected to exhibit a different regioselectivity in SNAr reactions [1]. The unique electronic landscape created by the combined ortho-nitro and meta-chloro substitution pattern in the target compound is a critical determinant of its utility as a synthetic building block, influencing reaction rates and product distribution in multi-step syntheses .

Synthetic Intermediate Electron-Withdrawing Group Nucleophilic Aromatic Substitution

Purity as a Procurement Differentiator: Baseline Specifications for Reproducible Research

In the absence of published biological or physical property comparisons, the primary quantitative differentiator for procurement is the vendor-specified analytical purity. For research and development applications, the purity of (3-chloro-2-nitrophenyl)carbamic acid is a critical quality attribute. While a specific Certificate of Analysis is not cited here, technical data from suppliers for this compound and its close structural analogs (such as the tert-butyl carbamate derivative) typically cite a minimum purity specification of 95% to 98%, as determined by HPLC or NMR . This is a key procurement criterion; using a compound of lower, unspecified purity could introduce impurities that act as catalyst poisons in synthetic steps or confound the interpretation of biological assay results. Ensuring a high, verified purity specification is a fundamental step in experimental reproducibility.

Quality Control Analytical Chemistry Research Chemical

Application Scenarios for Procuring (3-Chloro-2-nitrophenyl)carbamic Acid


Agrochemical Discovery: Probing Halogenated Carbamate SAR

This scenario leverages the compound's specific 3-chloro-2-nitro regioisomerism as documented in historical pesticide patents [1]. A research team focused on developing novel herbicides or fungicides would procure this specific isomer to synthesize a library of derivatives. The goal is to systematically investigate how modifications to this core scaffold impact herbicidal potency and crop selectivity. Using a different isomer, such as the 4-chloro-2-nitro analog, would probe a different region of chemical space and could lead to a completely different biological profile, making the procurement of the correct isomer non-negotiable for a coherent SAR study [1].

Medicinal Chemistry: A Versatile Building Block for Complex Molecule Synthesis

The unique electronic activation provided by the ortho-nitro group makes (3-chloro-2-nitrophenyl)carbamic acid a valuable intermediate for constructing more complex, drug-like molecules [2]. In this scenario, a medicinal chemist would use this compound to introduce a functionalized aromatic ring into a lead compound. The nitro group can serve as a temporary activator for SNAr reactions to install other groups, and can later be reduced to an amine for further diversification. The carbamic acid moiety also provides a handle for further coupling or can be deprotected to reveal a free amine [3]. This multi-faceted reactivity makes it a strategic choice for convergent synthesis over a less functionalized analog.

Chemical Biology: Development of Activity-Based Probes

This scenario involves using the compound's reactive ortho-nitro group to design activity-based protein profiling (ABPP) probes or photoaffinity labels. The electron-deficient aromatic ring can be designed to react selectively with specific nucleophilic residues in enzyme active sites [2]. Furthermore, the chloro and nitro substituents provide distinct spectroscopic handles (e.g., in NMR or mass spectrometry) for tracking the probe or its metabolites. A generic carbamate without these specific substituents would lack the targeted reactivity and the spectroscopic signature required for a successful probe development campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Chloro-2-nitrophenyl)carbamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.